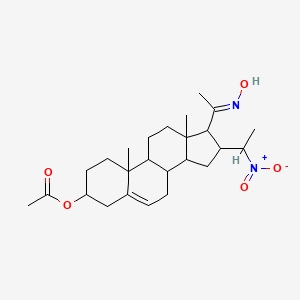![molecular formula C21H26N2O3 B6026472 N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide](/img/structure/B6026472.png)
N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide, commonly known as MMMPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMMPA belongs to the class of compounds known as benzamides and is a potent inhibitor of the enzyme histone deacetylase (HDAC).
Mecanismo De Acción
The mechanism of action of MMMPA is related to its ability to inhibit the activity of N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide enzymes. This compound enzymes are responsible for removing acetyl groups from histone proteins, which can lead to changes in gene expression. By inhibiting this compound activity, MMMPA can increase the acetylation of histone proteins, leading to changes in gene expression that can have therapeutic effects.
Biochemical and Physiological Effects:
MMMPA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, MMMPA has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. MMMPA has also been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MMMPA in lab experiments is its specificity for N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide enzymes. MMMPA has been shown to selectively inhibit this compound enzymes without affecting other enzymes or proteins. This specificity makes MMMPA a valuable tool for studying the role of this compound enzymes in various biological processes.
One limitation of using MMMPA in lab experiments is its potential toxicity. This compound inhibitors like MMMPA can have toxic effects on normal cells, and care must be taken to ensure that the concentration of MMMPA used in experiments is not toxic to cells.
Direcciones Futuras
There are several future directions for research on MMMPA. One area of research is the development of more potent and selective N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide inhibitors. Another area of research is the identification of specific genes and pathways that are affected by this compound inhibition, which could lead to the development of targeted therapies for various diseases. Finally, there is a need for more research on the potential toxicity of this compound inhibitors like MMMPA, particularly in the context of long-term use and potential side effects.
Métodos De Síntesis
MMMPA can be synthesized through a multistep process that involves the reaction of various chemical intermediates. The synthesis of MMMPA involves the reaction of 4-aminobenzamide with 3-methoxybenzyl chloride in the presence of a base to form the intermediate 4-(3-methoxybenzyl)aminobenzamide. This intermediate is then reacted with morpholine and formaldehyde to form the final product, MMMPA.
Aplicaciones Científicas De Investigación
MMMPA has been extensively studied for its potential applications in scientific research. N-(4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}phenyl)acetamide inhibitors like MMMPA have been shown to have anti-cancer properties and have been investigated as potential therapies for a variety of cancers, including breast cancer, colon cancer, and leukemia. MMMPA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-[[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16(24)22-19-8-6-17(7-9-19)14-23-10-11-26-21(15-23)13-18-4-3-5-20(12-18)25-2/h3-9,12,21H,10-11,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWRGNFLBFTGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCOC(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6026404.png)
![2-(1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-piperidinyl)ethanol](/img/structure/B6026411.png)
![2-{[5-[(benzylthio)methyl]-4-(2-ethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6026421.png)
![5-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6026423.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6026429.png)
![2-allyl-6-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6026431.png)

![1-(1-azocanyl)-3-[2-methoxy-4-({[2-(3-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6026447.png)
![5-methyl-3-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6026456.png)
![4-tert-butylcyclohexyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B6026464.png)

![N-benzyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6026479.png)
![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6026486.png)